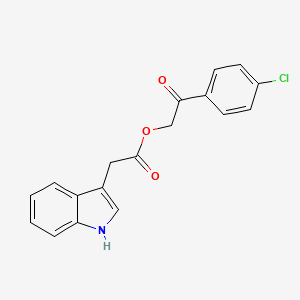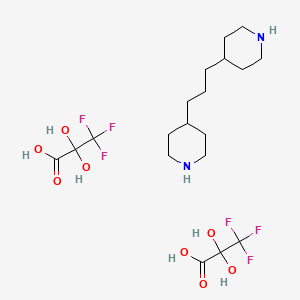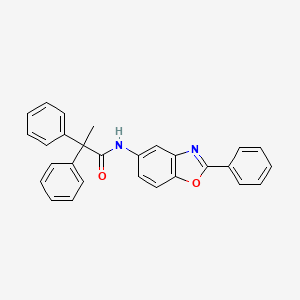
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Indo-1, is a fluorescent dye used in scientific research. It is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. Indo-1 is used to study intracellular calcium dynamics in living cells and has been widely used in neuroscience, pharmacology, and cell biology research.
Mecanismo De Acción
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate works by binding to calcium ions, causing a conformational change that results in a shift in the wavelength of its fluorescence. This shift can be detected using a fluorescence microscope or a flow cytometer. The amount of fluorescence emitted by 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is proportional to the concentration of calcium ions in the cell, allowing researchers to measure changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has no known biochemical or physiological effects on living cells. It is an inert compound that does not interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is a highly sensitive and specific calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. It is also relatively easy to use, and can be used in a variety of experimental systems, including cultured cells and tissues. However, there are also some limitations to its use. It requires a fluorescence microscope or flow cytometer to detect changes in fluorescence, which may not be available in all labs. In addition, the dye has a limited dynamic range, which can make it difficult to detect small changes in intracellular calcium concentration.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate in scientific research. One area of interest is the development of new fluorescent dyes that can be used to measure other intracellular signaling molecules, such as cyclic AMP and cyclic GMP. Another area of interest is the development of new imaging techniques that can be used to visualize changes in intracellular calcium concentration in real-time in living animals. Finally, there is also interest in using 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate to study the role of calcium signaling in disease processes, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized using a multi-step process starting from indole. The first step involves the conversion of indole to 3-nitroindole, which is then reduced to 3-aminoindole. The amino group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-chlorophenylacetic acid to form the ester. The final step involves deprotection of the amino group to yield 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is widely used in scientific research to study intracellular calcium dynamics. It is a calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. This is important because calcium is a key signaling molecule in cells, and changes in intracellular calcium concentration can have profound effects on cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWAEHDWBPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)


![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)
